molecular formula C18H21N3O4S B2584112 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034248-90-1

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2584112
CAS No.: 2034248-90-1
M. Wt: 375.44
InChI Key: SSJFYQQITHCJGA-SHTZXODSSA-N
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Description

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034248-90-1) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that combines a 2,3-dihydrobenzofuran ring system, a sulfonamide functional group, and a pyrimidine heterocycle linked via a trans-cyclohexyl spacer . Its molecular formula is C18H21N3O4S, with a molecular weight of 375.44 g/mol . Sulfonamides represent a pivotal class of bioactive molecules known to exhibit a wide spectrum of pharmacological activities. Historically used as antibacterial agents, sulfonamide derivatives have since been explored for applications far beyond antibiotics, including as antiviral , antitumor , anti-inflammatory , and enzyme inhibitory agents . The specific structural motifs present in this compound—particularly the combination of a sulfonamide group with nitrogen-containing heterocycles like pyrimidine—are frequently employed in rational drug design to enhance target affinity and selectivity . The presence of the dihydrobenzofuran scaffold further adds to its potential as a core structure for investigating novel therapeutic mechanisms. This product is offered as a high-grade chemical entity for research purposes. It is intended for use in in vitro assays, hit-to-lead optimization studies, and the exploration of new biological pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJFYQQITHCJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrimidin-2-yloxy Group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate alcohol or phenol under basic conditions to form the pyrimidin-2-yloxy group.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods, followed by functionalization to introduce the desired substituents.

    Attachment of the Pyrimidin-2-yloxy Group to the Cyclohexyl Ring: This step involves the nucleophilic substitution reaction between the pyrimidin-2-yloxy group and the cyclohexyl ring, typically under basic or catalytic conditions.

    Synthesis of the Dihydrobenzofuran-5-sulfonamide Moiety: This involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by sulfonamide formation through the reaction with a sulfonyl chloride or sulfonic acid derivative.

    Final Coupling Reaction: The final step involves coupling the pyrimidin-2-yloxycyclohexyl intermediate with the dihydrobenzofuran-5-sulfonamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., basic, acidic, or catalytic).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates, leading to changes in their activity or function.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Research Implications and Hypotheses

  • Solubility vs. Stability : The dihydrobenzofuran-sulfonamide may balance solubility (via aromaticity) and stability (via sulfonamide acidity) better than trifluoromethanesulfonamides .
  • Stereochemical Advantages: The (1r,4r) configuration of the cyclohexyl group could improve target binding compared to non-stereospecific analogues .

Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 375.4 g/mol
  • PubChem CID : 91626347

The biological activity of this compound may be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the pyrimidine and sulfonamide groups suggests potential inhibition of enzymes involved in metabolic pathways.

Potential Biological Activities

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the compound's therapeutic potential in inflammatory diseases.
  • Antimicrobial Properties : The compound's structure suggests possible antimicrobial activity against a range of pathogens, similar to other compounds containing pyrimidine derivatives.

In Vitro Studies

Research indicates that this compound has shown promising results in vitro:

Cell Line IC50 (µM) Effect
Leukemia L12107 x 10^-650% growth inhibition
Mammary Carcinoma TA35 x 10^-5Significant growth inhibition

These findings highlight the compound's potential as an antitumor agent.

Case Studies

A study conducted on the pharmacological effects of related compounds demonstrated that those containing sulfonamide groups exhibited enhanced bioactivity against cancer cells. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.

Discussion

The unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds. Further exploration into its mechanism of action and potential therapeutic applications is warranted.

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